Aliskiren intermediate E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aliskiren intermediate E is a key compound used in the synthesis of Aliskiren, a direct renin inhibitor used to manage hypertension. Aliskiren is recognized for its role in lowering blood pressure by inhibiting the renin-angiotensin-aldosterone system, making it an essential component in cardiovascular medicine .
Preparation Methods
The preparation of Aliskiren intermediate E involves several synthetic routes and reaction conditions. One industrial method involves the use of cyanoacetic acid derivatives, which undergo methylation, amination, and reduction to produce 3-amino-2,2-dimethyl propanamide . This method is cost-effective, environmentally friendly, and suitable for large-scale production due to its high yield and purity .
Chemical Reactions Analysis
Aliskiren intermediate E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically intermediates that further undergo transformation to produce the final active pharmaceutical ingredient, Aliskiren .
Scientific Research Applications
Aliskiren intermediate E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor in the synthesis of Aliskiren. In biology and medicine, it plays a crucial role in the development of antihypertensive drugs. Industrially, it is used in the large-scale production of Aliskiren, contributing to the management of hypertension and related cardiovascular conditions .
Mechanism of Action
The mechanism of action of Aliskiren intermediate E is closely related to its role in the synthesis of Aliskiren. Aliskiren acts as a renin inhibitor, blocking the conversion of angiotensinogen to angiotensin I. This inhibition leads to a cascade of events that decrease blood pressure by reducing the formation of angiotensin II, a potent vasoconstrictor . The molecular targets involved include the renin-angiotensin system components, particularly renin and angiotensinogen .
Comparison with Similar Compounds
Aliskiren intermediate E can be compared with other intermediates used in the synthesis of renin inhibitors. Similar compounds include intermediates used in the synthesis of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers. this compound is unique due to its specific role in the synthesis of Aliskiren, which directly inhibits renin, offering a distinct mechanism of action compared to other antihypertensive agents .
List of Similar Compounds::- Intermediates used in the synthesis of angiotensin-converting enzyme inhibitors
- Intermediates used in the synthesis of angiotensin receptor blockers
Properties
Molecular Formula |
C24H32N4O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[4-azido-4-(5-oxo-4-propan-2-yloxolan-2-yl)-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)18(11-20(26-27-25)21-12-19(15(3)4)23(30)33-21)22(29)28-17(13-32-24(28)31)10-16-8-6-5-7-9-16/h5-9,14-15,17-21H,10-13H2,1-4H3 |
InChI Key |
AZMFFFCHYNXWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.